molecular formula C12H13Br2NO3 B099339 Fursalan CAS No. 15686-77-8

Fursalan

Cat. No. B099339
CAS RN: 15686-77-8
M. Wt: 379.04 g/mol
InChI Key: INGVKLACODHWHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Fursalan consists of 12 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 379.045 .

Scientific Research Applications

1. Enhancement of Tumor Retention for Imaging Agents and Anticancer Drugs

  • Research Overview : A study by (Yuan et al., 2019) focused on enhancing tumor retention of imaging agents or anticancer drugs using olsalazine (Olsa) conjugated to a cell-penetrating peptide. This resulted in large intracellular nanoparticles formed by the tumor-associated enzyme furin. The nanoparticles were detectable via magnetic resonance imaging and showed a significant increase in the anti-tumor therapeutic effect.

2. Raman Imaging of Tumors

  • Research Overview : Another study by (Yuan et al., 2020) described the use of olsalazine nanoparticles for Raman spectroscopy in detecting furin-overexpressing tumor cells. This method could be used for high-resolution image-guided surgery and detecting microscopic tumor invasion.

3. Use in Organic Electronics

  • Research Overview : Research conducted by (Gidron et al., 2011) demonstrated that linear oligomers of furan, a biodegradable molecule from biomass, could be used as organic semiconductors. This finding has potential applications in organic electronics due to their efficient fluorescence and increased solubility.

4. Biomass Conversion to Sustainable Chemicals

  • Research Overview : The study by (Román‐Leshkov et al., 2006) developed a process for converting fructose to 5-hydroxymethylfurfural (HMF), a potential substitute for petroleum-based chemicals. This process achieved high yields and is significant for sustainable chemical production.

5. Mechanistic Insights into Furan-Induced Toxicity

  • Research Overview : (de Conti et al., 2015) investigated the persistence of furan-induced epigenetic alterations in rat livers. This study contributed to understanding the mechanistic relationship between furan exposure and liver tumorigenicity.

6. Mitigation Strategies for Furan in Food

  • Research Overview : A comprehensive review by (Anese & Suman, 2013) analyzed strategies to mitigate levels of furan and HMF in food. The study categorized these strategies into preventive and removal interventions, essential for reducing food-related carcinogens.

7. Understanding the Effects of Furan on Hepatic Oxidative Phosphorylation

  • Research Overview : Research conducted by (Mugford et al., 1997) examined the effects of furan on hepatic energy metabolism. The findings indicated that furan-induced uncoupling of oxidative phosphorylation is a critical event in furan-induced cell death.

8. Furan as a Food-borne Flavor Carcinogen

  • Research Overview : A study by (Zhang et al., 2013) highlighted the presence of furans in thermally-processed foods and its classification as a possible human carcinogen. This research underscored the importance of understanding furan formation mechanisms for food safety.

properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVKLACODHWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864618
Record name 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fursalan

CAS RN

15686-77-8
Record name Fursalan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURSALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Eapen - Journal of cosmetic dermatology, 2008 - Wiley Online Library
Cosmetic use of botulinum neurotoxin serotype A (BoNT/A) involves low doses of toxin administered for facial wrinkles and hyperhidrosis. The structural and functional properties of …
Number of citations: 7 onlinelibrary.wiley.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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